(3S,6S)-3,6-Bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione (3S,6S)-3,6-Bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione Cyclo-L-Trp-L-Trp is a broad spectrum antifungal, inducing a high degree of acetylation of histones.
Brand Name: Vulcanchem
CAS No.: 20829-55-4
VCID: VC0524727
InChI: InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54
Molecular Formula: C22H20N4O2
Molecular Weight: 372.4 g/mol

(3S,6S)-3,6-Bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione

CAS No.: 20829-55-4

Inhibitors

VCID: VC0524727

Molecular Formula: C22H20N4O2

Molecular Weight: 372.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(3S,6S)-3,6-Bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione - 20829-55-4

CAS No. 20829-55-4
Product Name (3S,6S)-3,6-Bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione
Molecular Formula C22H20N4O2
Molecular Weight 372.4 g/mol
IUPAC Name (3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione
Standard InChI InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1
Standard InChIKey DNHODRZUCGXYKU-PMACEKPBSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54
SMILES C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54
Appearance Solid powder
Description Cyclo-L-Trp-L-Trp is a broad spectrum antifungal, inducing a high degree of acetylation of histones.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Cyclo-L-Trp-L-Trp
Reference 1: Lu C, Xie F, Shan C, Shen Y. Two novel cyclic hexapeptides from the genetically engineered Actinosynnema pretiosum. Appl Microbiol Biotechnol. 2017 Mar;101(6):2273-2279. doi: 10.1007/s00253-016-8017-3. Epub 2016 Dec 2. PubMed PMID: 27913850.
2: James ED, Knuckley B, Alqahtani N, Porwal S, Ban J, Karty JA, Viswanathan R, Lane AL. Two Distinct Cyclodipeptide Synthases from a Marine Actinomycete Catalyze Biosynthesis of the Same Diketopiperazine Natural Product. ACS Synth Biol. 2016 Jul 15;5(7):547-53. doi: 10.1021/acssynbio.5b00120. Epub 2015 Dec 9. PubMed PMID: 26641496.
3: Alqahtani N, Porwal SK, James ED, Bis DM, Karty JA, Lane AL, Viswanathan R. Synergism between genome sequencing, tandem mass spectrometry and bio-inspired synthesis reveals insights into nocardioazine B biogenesis. Org Biomol Chem. 2015 Jul 14;13(26):7177-92. doi: 10.1039/c5ob00537j. Epub 2015 May 29. Erratum in: Org Biomol Chem. 2015 Sep 21;13(35):9323. PubMed PMID: 26022437.
4: Li XB, Li YL, Zhou JC, Yuan HQ, Wang XN, Lou HX. A new diketopiperazine heterodimer from an endophytic fungus Aspergillus niger. J Asian Nat Prod Res. 2015;17(2):182-7. doi: 10.1080/10286020.2014.959939. Epub 2014 Nov 17. PubMed PMID: 25401948.
5: Mundt K, Li SM. CdpC2PT, a reverse prenyltransferase from Neosartorya fischeri with a distinct substrate preference from known C2-prenyltransferases. Microbiology. 2013 Oct;159(Pt 10):2169-79. doi: 10.1099/mic.0.069542-0. Epub 2013 Jul 11. PubMed PMID: 23845975.
6: Lee KH, Kim KW, Rhee KH. Identification of Streptomyces sp. KH29, which produces an antibiotic substance processing an inhibitory activity against multidrug-resistant Acinetobacter baumannii. J Microbiol Biotechnol. 2010 Dec;20(12):1672-6. PubMed PMID: 21193822.
7: Zou HX, Xie XL, Linne U, Zheng XD, Li SM. Simultaneous C7- and N1-prenylation of cyclo-L-Trp-L-Trp catalyzed by a prenyltransferase from Aspergillus oryzae. Org Biomol Chem. 2010 Jun 28;8(13):3037-44. doi: 10.1039/c002850a. Epub 2010 May 14. PubMed PMID: 20473424.
8: Yin WB, Yu X, Xie XL, Li SM. Preparation of pyrrolo[2,3-b]indoles carrying a beta-configured reverse C3-dimethylallyl moiety by using a recombinant prenyltransferase CdpC3PT. Org Biomol Chem. 2010 May 21;8(10):2430-8. doi: 10.1039/c000587h. Epub 2010 Mar 22. PubMed PMID: 20448903.
9: Yin WB, Xie XL, Matuschek M, Li SM. Reconstruction of pyrrolo[2,3-b]indoles carrying an alpha-configured reverse C3-dimethylallyl moiety by using recombinant enzymes. Org Biomol Chem. 2010 Mar 7;8(5):1133-41. doi: 10.1039/b922440h. Epub 2010 Jan 7. PubMed PMID: 20165805.
PubChem Compound 7091706
Last Modified Nov 11 2021
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